6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a carboxylic acid group attached to a quinoline ring system. It has a molecular formula of C12H12FNO3 and a molecular weight of 237.23 g/mol .
Preparation Methods
The synthesis of 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-5-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated and substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound lacks the fluorine and methyl groups present in this compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12FNO3 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
6-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-12(11(16)17)6-10(15)14(2)9-4-3-7(13)5-8(9)12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
DHOFIUGZYAUHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)F)C)C(=O)O |
Origin of Product |
United States |
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